

Physicochemical Properties of 5-ethyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ethyl-1H-imidazole

Cat. No.: B178189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-ethyl-1H-imidazole**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of the imidazole ring, **5-ethyl-1H-imidazole** exists in equilibrium with its constitutional isomer, 4-ethyl-1H-imidazole. For this reason, experimental data for one tautomer is often reported for both, and they share the same CAS number. This guide synthesizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to research and development.

Core Physicochemical Data

The following table summarizes the available quantitative data for **5-ethyl-1H-imidazole**. It is important to note that experimentally determined values for this specific compound are limited in the public domain. Where experimental data is unavailable, computed values are provided.

Property	Value	Source	Notes
Molecular Formula	C ₅ H ₈ N ₂	ChemScene[1]	-
Molecular Weight	96.13 g/mol	ChemScene[1], PubChem[2]	-
CAS Number	19141-85-6	ChemScene[1], PubChem[2]	This CAS number is used for both 4-ethyl- and 5-ethyl-1H-imidazole due to their rapid tautomerization.
Appearance	Colorless to pale yellow liquid	CymitQuimica[3]	-
Boiling Point	140 °C at 3 mmHg	ChemicalBook[1]	Reported for the 4-ethyl tautomer.
Melting Point	Not available	-	-
pKa (acid dissociation constant)	Not available	-	The pKa of the parent imidazole is approximately 7 for the conjugate acid and 14.5 for the N-H proton.[4]
Solubility	Expected to be soluble in polar solvents	CymitQuimica[3]	Specific quantitative data in water or other solvents is not readily available.
Topological Polar Surface Area (TPSA)	28.7 Å ²	PubChem[2]	Computed value.
logP (Octanol-Water Partition Coefficient)	0.8	PubChem[2]	Computed value, indicating moderate lipophilicity.
Hydrogen Bond Donor Count	1	PubChem[2]	Computed value.

Hydrogen Bond Acceptor Count	1	PubChem[2]	Computed value.
---------------------------------	---	------------	-----------------

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be applied to **5-ethyl-1H-imidazole**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- Sample Preparation: A small amount of the solid compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
- Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For an imidazole, there are two potential pKa values: one for the protonation of the sp^2 nitrogen (acting as a base) and one for the deprotonation of the N-H proton (acting as an acid).

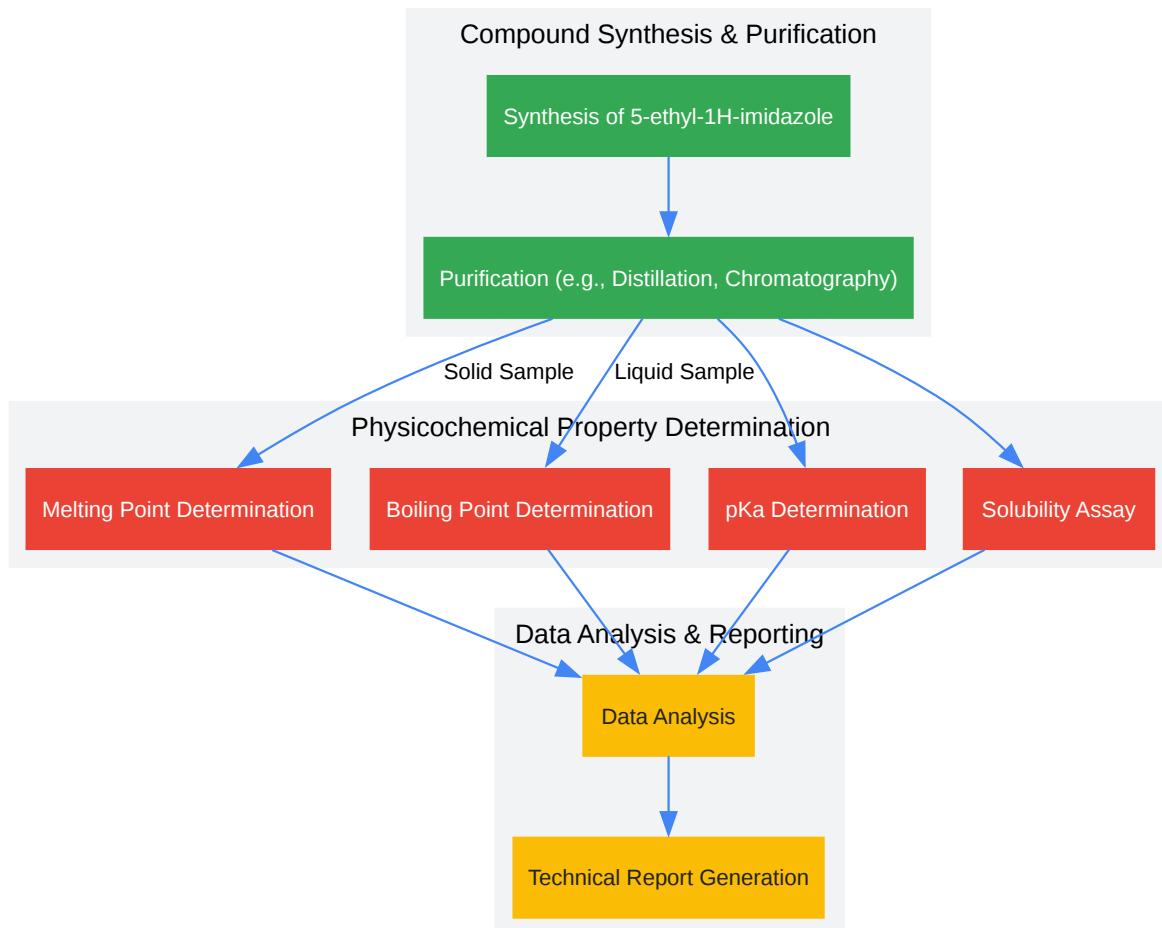
Methodology: Potentiometric Titration[5]

- Solution Preparation: A precise amount of **5-ethyl-1H-imidazole** is dissolved in a known volume of deionized water or a suitable solvent to create a solution of known concentration.
- Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is positioned over the beaker.
- Titration Process: The titrant is added in small, precise increments to the imidazole solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the imidazole has been neutralized. The equivalence point can be determined from the inflection point of the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method[6][7]

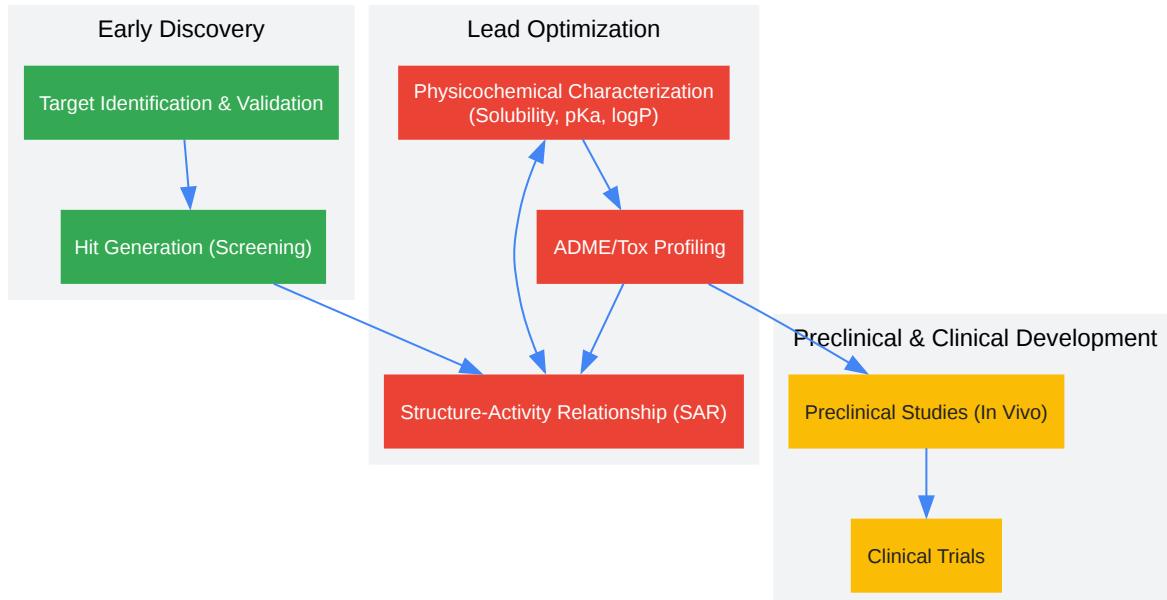

- Sample Preparation: An excess amount of **5-ethyl-1H-imidazole** is added to a known volume of water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
- Equilibration: The flask is agitated in a mechanical shaker or stirrer at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant.

- Concentration Analysis: The concentration of **5-ethyl-1H-imidazole** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quantification: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the core physicochemical properties of a novel compound like **5-ethyl-1H-imidazole**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical characterization.

Role of Physicochemical Properties in Drug Discovery

The characterization of physicochemical properties is a cornerstone of the drug discovery and development process. The following diagram illustrates where this characterization fits into the broader pipeline.

[Click to download full resolution via product page](#)

Caption: Role of physicochemical properties in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ethyl-1H-imidazole | 19141-85-6 [chemicalbook.com]
- 2. 4-Ethylimidazole | C5H8N2 | CID 10153736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 19141-85-6: 1H-Imidazole, 4-ethyl- | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physicochemical Properties of 5-ethyl-1H-imidazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178189#physicochemical-properties-of-5-ethyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com